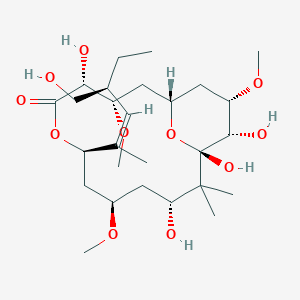

(-)-peloruside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Peloruside A is a macrolide that is a novel secondary metabolite isolated from a New Zealand marine sponge, Mycale hentscheli. It has a role as a marine metabolite, an antimitotic, a microtubule-stabilising agent and an antineoplastic agent. It is a macrolide, a cyclic hemiketal, an ether, an organic heterobicyclic compound, a secondary alcohol and a primary alcohol.

Applications De Recherche Scientifique

Antiproliferative Activity

Research indicates that (-)-peloruside A exhibits significant antiproliferative effects in various cancer cell lines. It has been shown to inhibit tumor growth in mouse models and is particularly effective against cultured cancer cells . The compound's ability to stabilize microtubules leads to disrupted mitotic processes, making it a potent antitumor agent.

Anti-Angiogenesis

One of the most compelling applications of this compound is its role in inhibiting angiogenesis—the formation of new blood vessels from existing ones—critical for tumor growth and metastasis. Studies demonstrate that this compound can inhibit endothelial cell migration at concentrations significantly lower than those required to block cell division. Specifically, it inhibits endothelial cell migration at 1/200th of its cytotoxic concentration . This suggests a favorable safety profile for chronic administration, potentially allowing for continuous low-dose treatment strategies that could prevent tumor recurrence and metastasis .

Applications in Neurodegenerative Diseases

Recent studies have begun to explore the therapeutic potential of this compound in neurodegenerative diseases such as Alzheimer's and multiple sclerosis. The compound's ability to stabilize microtubules may help mitigate the cellular dysfunction associated with these conditions. In vitro studies suggest that this compound can protect neuronal cells from degeneration and promote cellular health, indicating its potential as a neuroprotective agent .

Case Study 1: Cancer Cell Lines

In a comparative study, this compound was tested against various cancer cell lines including HeLa and SK-MEL-5. The results demonstrated that while it had no effect on these specific lines at certain concentrations, it effectively inhibited other cancer types, showcasing its selective activity profile .

Case Study 2: Endothelial Cell Migration

A detailed analysis revealed that this compound inhibited endothelial cell migration by affecting microtubule dynamics. At a concentration of 0.25 nM, it reduced cell migration by 60% without significantly affecting mitosis, highlighting its potential as an anti-angiogenic therapy .

Summary Table: Comparative Efficacy of Microtubule Stabilizers

| Compound | Mechanism | Effective Concentration for Migration Inhibition | Effective Concentration for Mitotic Inhibition | Therapeutic Potential |

|---|---|---|---|---|

| This compound | Binds to β-tubulin | 0.25 nM | Higher concentrations required | High (anti-angiogenesis) |

| Paclitaxel | Binds to taxoid site | 1/13th cytotoxic concentration | Low concentrations required | Moderate (but higher toxicity) |

| Vinblastine | Binds to β-tubulin | Slightly below cytotoxic concentration | Low concentrations required | Moderate (higher toxicity) |

Propriétés

Formule moléculaire |

C27H48O11 |

|---|---|

Poids moléculaire |

548.7 g/mol |

Nom IUPAC |

(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1 |

Clé InChI |

NETARJWZTMGMRM-JRTPPQMASA-N |

SMILES |

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

SMILES isomérique |

CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

SMILES canonique |

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

Synonymes |

peloruside A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.